4-Amino-2-chloro-3-methylbenzonitrile
Overview
Description
4-Amino-2-chloro-3-methylbenzonitrile is an organic compound with the molecular formula C8H7ClN2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the fourth position, a chlorine atom at the second position, and a methyl group at the third position on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-2-chloro-3-methylbenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-3-methylbenzonitrile with ammonia in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the substitution of the chlorine atom with an amino group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-3-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of primary amines.
Scientific Research Applications
4-Amino-2-chloro-3-methylbenzonitrile is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-2-chloro-3-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chlorobenzonitrile: Lacks the methyl group at the third position.
4-Amino-3-chlorobenzonitrile: Chlorine atom is at the third position instead of the second.
2-Amino-4-chloro-3-methylbenzonitrile: Amino group is at the second position.
Uniqueness
4-Amino-2-chloro-3-methylbenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methyl group at the third position can influence the compound’s steric and electronic properties, affecting its interactions with other molecules.
Properties
IUPAC Name |
4-amino-2-chloro-3-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-7(11)3-2-6(4-10)8(5)9/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTRNRRXHOGTLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619249 | |
Record name | 4-Amino-2-chloro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573768-09-9 | |
Record name | 4-Amino-2-chloro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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